(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol
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Overview
Description
(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[75301,1002,7]heptadeca-2(7),3,5-trien-3-ol is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:
Formation of the Tetracyclic Core: This step involves constructing the tetracyclic backbone through a series of cyclization reactions. Common reagents used in this step include strong acids or bases to facilitate ring closure.
Introduction of Functional Groups: Methoxy and methyl groups are introduced through alkylation reactions. Reagents such as methyl iodide and methanol are commonly used under basic conditions.
Final Functionalization: The hydroxyl group is introduced through selective reduction or hydrolysis reactions, often using reagents like lithium aluminum hydride or sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different alcohols or amines, using reagents like sodium borohydride or hydrogen gas with a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium tert-butoxide, or other strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving complex molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of biological pathways. This can result in various pharmacological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,9R,10R)-4-ethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy and hydroxyl groups in (1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol provides unique reactivity and interaction profiles, making it distinct from its analogs. These functional groups contribute to its specific binding properties and biological activity, setting it apart from similar compounds.
Properties
CAS No. |
3327-79-5 |
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Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol |
InChI |
InChI=1S/C18H25NO2/c1-19-10-9-18-8-4-3-5-13(18)14(19)11-12-6-7-15(21-2)17(20)16(12)18/h6-7,13-14,20H,3-5,8-11H2,1-2H3/t13-,14+,18+/m0/s1 |
InChI Key |
FOMOAEUYWZDTNS-PMUMKWKESA-N |
Isomeric SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C(=C(C=C4)OC)O |
Origin of Product |
United States |
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